Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride
CAS No.: 2137837-57-9
Cat. No.: VC6062142
Molecular Formula: C5H9ClF3N
Molecular Weight: 175.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137837-57-9 |
|---|---|
| Molecular Formula | C5H9ClF3N |
| Molecular Weight | 175.58 |
| IUPAC Name | [(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1-2,9H2;1H/t3-,4+;/m0./s1 |
| Standard InChI Key | XUMSKUUSLHIDHC-RFKZQXLXSA-N |
| SMILES | C1C(C1C(F)(F)F)CN.Cl |
Introduction
Structural and Stereochemical Characteristics
The compound’s IUPAC name, rac-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride, underscores its stereochemical configuration. The cyclopropane ring adopts a trans configuration at the 1R and 2R positions, with the trifluoromethyl (-CF₃) group and methanamine (-CH₂NH₂) moiety attached to adjacent carbons . Key structural features include:
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Cyclopropane Ring: The three-membered ring introduces significant steric strain, which influences reactivity and conformational stability.
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Trifluoromethyl Group: The electron-withdrawing -CF₃ group enhances metabolic stability and modulates lipophilicity .
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Primary Amine: The hydrochloride salt of the amine improves solubility and facilitates salt-forming reactions in synthetic workflows .
Table 1: Structural and Stereochemical Data
Synthesis and Manufacturing
The synthesis of rac-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride involves multi-step routes that emphasize stereocontrol and functional group compatibility. A representative pathway, adapted from medicinal chemistry workflows , proceeds as follows:
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Cyclopropanation: A [2+1] cycloaddition between a trifluoromethyl-substituted olefin and a carbene precursor generates the cyclopropane core.
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Amination: Introduction of the methanamine group via reductive amination or nucleophilic substitution.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Key Synthetic Insights:
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensures the (1R,2R) configuration .
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Trifluoromethylation: Methods leveraging CF₃SO₂Na (Langlois’ reagent) enable efficient incorporation of the -CF₃ group under mild conditions .
Table 2: Synthetic Parameters from Literature
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclopropanation | Diazomethane, Cu(I) catalyst | 60–70% | |
| Reductive Amination | NaBH₄, MeOH/THF, 60°C | 85% | |
| Salt Formation | HCl (gaseous), Et₂O | 95% |
Physicochemical Properties
The compound’s physicochemical profile is critical for its utility in drug discovery. Data from commercial suppliers and experimental studies reveal the following:
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Lipophilicity: LogP = 0.72, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .
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Polar Surface Area (PSA): 26 Ų, suggesting favorable membrane permeability .
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Solubility: High aqueous solubility (>50 mg/mL) due to the hydrochloride salt form .
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Stability: Stable under ambient conditions but sensitive to strong acids/bases.
Table 3: Experimental Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| LogP | 0.72 | Calculated (ChemAxon) |
| PSA | 26 Ų | Experimental |
| Melting Point | 180–185°C (dec.) | DSC |
| Solubility (H₂O) | 52 mg/mL | Kinetic |
Applications and Industrial Relevance
rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride is primarily utilized as:
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Pharmaceutical Intermediate: Serves as a precursor to kinase inhibitors and CNS-targeting agents .
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Chiral Building Block: Enables asymmetric synthesis of complex molecules in agrochemical and material science research .
| Supplier | Purity | Pack Size | Price (USD) | Lead Time |
|---|---|---|---|---|
| SIA Enamine | 95% | 100 mg | 456 | 3 days |
| Enamine US | 95% | 1 g | 1,314 | 5 days |
| Enamine Ltd | 95% | 2.5 g | 2,576 | 15 days |
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